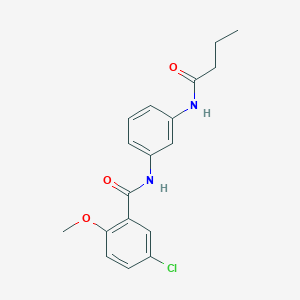
N-(3-butanamidophenyl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCP is a chemical compound that was first synthesized in the 1990s by a team of researchers led by Dr. Yuichi Hattori at the Tokyo Institute of Technology. Since then, BCP has been the subject of numerous studies investigating its potential therapeutic applications. BCP has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects. In
Mechanism of Action
The mechanism of action of BCP is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme can lead to a reduction in inflammation. BCP has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BCP has been shown to exhibit a range of biochemical and physiological effects. BCP has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BCP has also been shown to exhibit analgesic effects by reducing pain sensitivity. In addition, BCP has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using BCP in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. BCP has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. One limitation of using BCP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Future Directions
There are several potential future directions for research on BCP. One area of research could focus on the development of new drugs based on the structure of BCP. Another area of research could focus on the mechanism of action of BCP, with the goal of identifying new targets for drug development. Additionally, research could be conducted to investigate the potential use of BCP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of BCP involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine and acetic anhydride. The resulting product is then reacted with thionyl chloride to yield the final product, BCP. The synthesis of BCP is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Scientific Research Applications
BCP has been the subject of numerous scientific studies investigating its potential therapeutic applications. BCP has been shown to exhibit anti-inflammatory, anti-cancer, and analgesic effects, making it a promising candidate for the development of new drugs. BCP has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C18H19ClN2O3 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[3-(butanoylamino)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)15-10-12(19)8-9-16(15)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
FMHJMSBJRLTGIY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)